N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound comprising a fused thiazole and pyridine ring system. The butan-2-yl substituent at the 2-amino position introduces steric bulk and moderate lipophilicity, which may influence solubility and biological interactions.
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-butan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-3-7(2)12-10-13-8-5-4-6-11-9(8)14-10/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
UBRPBVGJAMPMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization with phosphorus pentasulfide (P2S5) in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Reactivity of the Amine Group
The secondary amine (-NH-) attached to the thiazole ring participates in nucleophilic reactions. Key transformations include:
Thiazole Ring Modifications
The sulfur and nitrogen atoms in the thiazole ring enable electrophilic substitutions and ring-opening reactions:
Pyridine Ring Transformations
The partially saturated pyridine ring (4H,5H,6H,7H) exhibits reduced aromaticity, enabling unique reactivity:
Multicomponent Reactions
The compound participates in one-pot syntheses to form complex heterocycles:
Stability and Degradation
The compound degrades under extreme conditions:
| Condition | Observation | Implication |
|---|---|---|
| Strong acids (HCl, H₂SO₄) | Ring-opening at thiazole sulfur | Limits use in acidic environments. |
| UV light (254 nm) | Photooxidation of pyridine ring | Requires storage in amber vials. |
Comparative Reactivity Table
A comparison with related thiazolo-pyridine derivatives:
Scientific Research Applications
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues of Thiazolo-Pyridine Derivatives
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Physicochemical and Functional Comparisons
Lipophilicity and Solubility
- The butan-2-yl group in the target compound provides moderate lipophilicity (clogP ~2–3 estimated), balancing membrane permeability and aqueous solubility.
- N-Phenyl (Thiazolopyridine 126) increases hydrophobicity (clogP ~3.5), favoring interactions with hydrophobic enzyme pockets but reducing solubility .
- 2-Methoxyethyl substituents () introduce polarity, lowering clogP (~1.5) and enhancing solubility in polar solvents like ethanol or DMSO.
Electronic Effects
- The thiazolo[5,4-b]pyridine core in the target compound and Thiazolopyridine 126 has a distinct electron-deficient region due to the thiazole sulfur and pyridine nitrogen, favoring hydrogen bonding or charge-transfer interactions.
Steric Considerations
- The branched butan-2-yl group introduces steric bulk, which may limit access to narrow enzyme active sites compared to smaller substituents like N,N-dimethyl ().
Research and Application Insights
- N-(2-Methoxyethyl)-... () is marketed as a building block, suggesting utility in synthesizing bioactive molecules with optimized solubility profiles.
- Thiazolo[5,4-c]pyridine derivatives () are often used in high-throughput screening due to their tunable electronic properties and compatibility with combinatorial chemistry .
Biological Activity
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C10H17N3S
- Molecular Weight : 211.33 g/mol
- CAS Number : 2059932-69-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on key enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival. This inhibition can lead to downstream effects on cell signaling pathways that are vital for tumor growth and metastasis .
- Cellular Effects : The compound influences cellular functions by modulating signaling pathways. For instance, it has been shown to affect the PI3K/Akt pathway significantly, leading to apoptosis in cancer cells .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits potent antitumor properties across various cancer cell lines. It has been observed to inhibit cell proliferation effectively while inducing apoptosis .
Biological Activities
The compound has been associated with several biological activities:
- Anticancer Properties : Studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant cytotoxicity against multiple cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against non-small cell lung cancer and breast cancer cells .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties that can protect cells from oxidative stress and damage .
- Anti-inflammatory Effects : Similar thiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production .
Case Study 1: Antitumor Activity Assessment
In a study evaluating the antitumor efficacy of various thiazole derivatives including this compound:
- Cell Lines Tested : NCI-H522 (non-small cell lung cancer), MCF7 (breast cancer).
- Results : The compound exhibited an IC50 of 0.06 µM against NCI-H522 cells and significant growth inhibition in MCF7 cells with a GI value of 41% .
Case Study 2: Mechanistic Study on PI3K Inhibition
Research focusing on the mechanism of action revealed:
- Target Enzyme : PI3K.
- Findings : The compound was shown to bind competitively to the active site of PI3K, inhibiting its activity and leading to reduced phosphorylation of downstream targets crucial for cell survival .
Summary Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclization of precursors such as 5-aminopyridine derivatives with thiourea or thioamide reagents. For example, analogous thiazolopyridines are synthesized by reacting 5-amino-2-methoxypyridine with potassium thiocyanate under acidic conditions, achieving yields up to 87% . Key factors include:
- Temperature control (80–120°C) to prevent side reactions.
- Catalyst selection (e.g., HCl or H2SO4) to accelerate cyclization.
- Solvent choice (e.g., ethanol or DMF) to stabilize intermediates.
Low yields (<50%) may arise from incomplete ring closure or oxidation of the thiazole moiety.
Advanced: How can computational modeling optimize reaction pathways for this compound to address low-yield challenges?
Answer:
Density Functional Theory (DFT) can identify transition states and intermediates to refine synthetic routes. For example:
- Mechanistic studies reveal that steric hindrance from the butan-2-yl group may slow nucleophilic attack during cyclization. Adjusting substituent positions or using bulky bases (e.g., DBU) can mitigate this .
- Solvent polarity simulations (e.g., using COSMO-RS) predict improved yields in polar aprotic solvents like DMSO by stabilizing charged intermediates .
Basic: What spectroscopic techniques are critical for structural characterization, and what key peaks confirm the thiazolo[5,4-b]pyridine core?
Answer:
- NMR (1H/13C):
- IR: A strong absorption band at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (NH stretch) .
- Mass Spectrometry: Molecular ion [M+H]+ at m/z 238.3 (calculated for C11H15N3S) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding patterns?
Answer:
- SHELXL refinement (via SHELX suite) is used to model hydrogen bonds between the amine group and adjacent heteroatoms. For example, NH···S interactions (2.8–3.1 Å) stabilize the bicyclic structure .
- Twinned data challenges (common in thiazolo derivatives) require HKLF 5 format in SHELXL to deconvolute overlapping reflections .
Basic: What in vitro assays are used to evaluate its pharmacological activity, and what are common positive controls?
Answer:
- Anticancer assays: MTT or SRB assays against cell lines (e.g., HeLa, MCF-7) with IC50 values compared to doxorubicin .
- Antimicrobial screening: Agar diffusion assays with ciprofloxacin as a control .
- Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using donepezil as a reference .
Advanced: How do structural modifications (e.g., substituents on the pyridine ring) alter biological activity?
Answer:
- Electron-withdrawing groups (e.g., Cl at position 5) enhance antiproliferative activity by 3-fold compared to methoxy derivatives (e.g., IC50 = 12 μM vs. 35 μM in MCF-7 cells) .
- Hydrophobic substituents (e.g., tert-butyl) improve blood-brain barrier penetration, critical for CNS-targeted agents .
Basic: What analytical methods quantify impurities in synthesized batches, and how are thresholds set?
Answer:
- HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) detects impurities <0.1%.
- ICH Q3A guidelines mandate reporting impurities ≥0.05% and identifying those ≥0.10% .
Advanced: How can LC-NMR hyphenation resolve co-eluting impurities in stability studies?
Answer:
- On-flow LC-NMR captures 1H spectra of impurities in real-time. For example, oxidation byproducts (e.g., sulfoxide derivatives) are identified via δ 2.8–3.2 ppm (S=O adjacent to CH2) .
- Statistical Total Correlation Spectroscopy (STOCSY) correlates impurity peaks with degradation pathways .
Basic: What are the stability risks under varying pH and temperature conditions?
Answer:
- Acidic conditions (pH <3): Hydrolysis of the thiazole ring occurs within 24 hours (t1/2 = 8 hrs at pH 2).
- Oxidative stress: Light exposure generates sulfonic acid derivatives; storage in amber vials under N2 is recommended .
Advanced: How does salt formation (e.g., hydrochloride) improve solubility without compromising activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
